molecular formula C9H10O2 B055590 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one CAS No. 122698-74-2

4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one

Cat. No. B055590
CAS RN: 122698-74-2
M. Wt: 150.17 g/mol
InChI Key: LQVPLYHEHJIUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the cyclohexadienone family and has been extensively studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in inhibiting cancer cell growth is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in lab experiments is its high purity and yield, which makes it easy to work with. However, one limitation is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one, including further studies on its potential anti-cancer properties, as well as its applications in materials science and organic synthesis. Additionally, research could be conducted to explore the potential use of 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one can be synthesized through a number of methods, including the reaction of 4-methoxycyclohexa-2,5-dien-1-one with acetylene in the presence of a catalyst. This reaction yields 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one as the major product with high purity and yield.

Scientific Research Applications

4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-Ethenyl-4-methoxycyclohexa-2,5-dien-1-one has shown promising results as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

CAS RN

122698-74-2

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-ethenyl-4-methoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C9H10O2/c1-3-9(11-2)6-4-8(10)5-7-9/h3-7H,1H2,2H3

InChI Key

LQVPLYHEHJIUAM-UHFFFAOYSA-N

SMILES

COC1(C=CC(=O)C=C1)C=C

Canonical SMILES

COC1(C=CC(=O)C=C1)C=C

synonyms

2,5-Cyclohexadien-1-one,4-ethenyl-4-methoxy-(9CI)

Origin of Product

United States

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